molecular formula C17H24N2O3S2 B2434166 5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 952965-86-5

5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2434166
CAS RN: 952965-86-5
M. Wt: 368.51
InChI Key: WJTBWLXAAMXKTE-UHFFFAOYSA-N
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Description

“5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” is a chemical compound. It contains several functional groups, including a piperidine ring, a furan ring, and a sulfonamide group . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” includes a piperidine ring, a furan ring, and a sulfonamide group . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have garnered significant attention in medicinal chemistry due to their remarkable therapeutic efficacy. In the context of microbial resistance, these compounds play a crucial role. Researchers have synthesized various furan derivatives as innovative antibacterial agents. Their structural diversity and synthetic methods offer a wide range of prospects for combating drug-resistant bacteria. Notably, some furan derivatives exhibit potent antibacterial activity against both gram-positive and gram-negative bacteria .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide”, is an important task of modern organic chemistry . This could be a potential future direction in this field.

properties

IUPAC Name

5-ethyl-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S2/c1-2-16-5-6-17(23-16)24(20,21)18-12-14-7-9-19(10-8-14)13-15-4-3-11-22-15/h3-6,11,14,18H,2,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTBWLXAAMXKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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